molecular formula C16H13N3O2 B2698699 2-methyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide CAS No. 341943-48-4

2-methyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide

Cat. No. B2698699
CAS RN: 341943-48-4
M. Wt: 279.299
InChI Key: JVJKBMGMBLZJOM-UHFFFAOYSA-N
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Description

1,3,4-Oxadiazole is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring . It is derived from furan by substitution of two methylene groups (=CH) with two pyridine type nitrogens (-N=) . Compounds containing 1,3,4-oxadiazole cores have a broad biological activity spectrum including antibacterial, antifungal, analgesic, anti-inflammatory, antiviral, anticancer, antihypertensive, anticonvulsant, and anti-diabetic properties .


Molecular Structure Analysis

The molecular structure of 1,3,4-oxadiazole derivatives is characterized by a five-membered ring containing one oxygen atom and two nitrogen atoms . The specific molecular structure of “2-methyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide” would require more specific information or computational analysis to determine.


Chemical Reactions Analysis

The chemical reactions involving 1,3,4-oxadiazole derivatives can be quite diverse, depending on the specific substituents present on the oxadiazole ring . Without specific information on “2-methyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide”, it’s difficult to provide a detailed analysis of its chemical reactions.


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,3,4-oxadiazole derivatives can be influenced by the specific substituents present on the oxadiazole ring . Specific information on the physical and chemical properties of “2-methyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide” was not found in the sources I accessed.

Scientific Research Applications

Safety And Hazards

The safety and hazards associated with 1,3,4-oxadiazole derivatives can vary widely depending on their specific structure . Without specific information on “2-methyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide”, it’s difficult to provide a detailed analysis of its safety and hazards.

Future Directions

The future directions for research on 1,3,4-oxadiazole derivatives are likely to involve the synthesis of new derivatives with improved biological activity and reduced side effects . The specific future directions for research on “2-methyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide” would depend on the results of initial studies on its properties and biological activity.

properties

IUPAC Name

2-methyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O2/c1-11-7-5-6-10-13(11)14(20)17-16-19-18-15(21-16)12-8-3-2-4-9-12/h2-10H,1H3,(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVJKBMGMBLZJOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=NN=C(O2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide

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